4-Chloro-6-fluoropyrimidin-2-amine
Description
Properties
IUPAC Name |
4-chloro-6-fluoropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDBNYJHDJKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-fluoropyrimidine
One of the most direct and documented methods involves the selective amination of 2,4-dichloro-5-fluoropyrimidine with ammonia or ammonium sources to yield 4-chloro-6-fluoropyrimidin-2-amine (noting that the 5-fluoro corresponds to the 6-fluoro position in some nomenclatures).
- Dissolve 2,4-dichloro-5-fluoropyrimidine in tetrahydrofuran (THF).
- Cool the solution to 0 °C.
- Add aqueous ammonia dropwise while maintaining the low temperature.
- Stir the reaction mixture at 0 °C for 2-3 hours.
- Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
- The reaction produces a mixture of 2-chloro-4-amino-5-fluoropyrimidine and 2-amino-4-chloro-5-fluoropyrimidine.
- Separate the desired 2-amino-4-chloro-5-fluoropyrimidine by column chromatography.
- Temperature control is critical to favor substitution at the 2-position.
- The reaction yields a mixture of regioisomers requiring chromatographic separation.
- Organic solvent washing and drying steps follow to purify the product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,4-dichloro-5-fluoropyrimidine + THF, 0 °C | Dissolution and cooling |
| 2 | Dropwise addition of NH3 (aq), 0 °C, 2-3 h | Partial substitution at 2-position |
| 3 | Warm to RT, 1-2 h | Completion of reaction, mixture formation |
| 4 | Column chromatography | Isolation of this compound |
This method is described in patent CN110343074B and is considered a reliable synthetic route despite the need for chromatographic purification.
Ammonolysis of 4,6-Dichloropyrimidine Derivatives
Another approach involves the ammonolysis of 4,6-dichloropyrimidine derivatives, where one chlorine is selectively replaced by an amino group.
- The starting material is often 4,6-dichloropyrimidine or its fluorinated analog.
- Ammonia or ammonium salts are reacted under controlled temperature (below 35 °C) to avoid over-substitution.
- The reaction is typically carried out in ethanol or other suitable solvents.
- After reaction completion, the mixture is cooled, and the product is isolated by crystallization and washing.
This method requires careful control of temperature and pH to minimize by-products such as diamino derivatives and to ensure selective mono-substitution.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or aqueous ethanol | Facilitates dissolution and reaction |
| Temperature | Below 35 °C | Prevents over-substitution |
| Reaction time | 3 hours stirring | Ensures completion |
| pH control | Adjusted to 7-8 after reaction | Aids crystallization and purity |
| Purification | Crystallization and washing | Removes impurities |
This method is detailed in patent CN103923019A, which also discusses recycling of ammonia and ethanol to reduce costs.
Hydrolysis and Amination of Methoxy-Substituted Pyrimidines
A multi-step synthetic route involves:
- Chlorination of 2-methoxy-5-fluorouracil derivatives with phosphorus oxychloride (POCl3) to introduce chloro substituents.
- Amination of the chloro intermediate with ammonia or ammonium hydroxide to replace the methoxy group with an amino group.
- Hydrolysis under acidic conditions to remove protecting groups and finalize the amino substitution.
This method is more complex but allows for high purity and yield of the target compound.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2-methoxy-5-fluorouracil + POCl3, 30-70 °C | Chlorinated intermediate |
| 2 | Ammonium hydroxide, 50 °C, 5-6 h | Aminated intermediate |
| 3 | HCl (20%), 80-95 °C, 2-3 h | Hydrolysis to final amine |
This approach is described in patent CN103923019A and is suitable for industrial scale synthesis with proper temperature and pH control.
Related Synthetic Strategies from Literature
- Amination of 2-chloro-5-fluoropyrimidine with amines under mild conditions has been reported to yield various substituted aminopyrimidines, indicating the feasibility of nucleophilic aromatic substitution at the 2-position.
- Acid-catalyzed amination reactions on related chloropyrimidine systems show that reaction rates and yields depend on the acidity and nucleophilicity of the amine, which can be optimized for selective substitution.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on 2,4-dichloro-5-fluoropyrimidine | 2,4-dichloro-5-fluoropyrimidine | NH3 (aq), THF, 0 °C to RT, chromatography | Direct, relatively simple | Mixture of isomers, requires separation |
| Ammonolysis of 4,6-dichloropyrimidine derivatives | 4,6-dichloropyrimidine or analogs | NH3, ethanol, <35 °C, crystallization | Cost-effective, scalable | Temperature sensitive, by-products possible |
| Chlorination and amination of methoxy derivatives | 2-methoxy-5-fluorouracil derivatives | POCl3, NH4OH, HCl, 30-95 °C | High purity, industrially viable | Multi-step, requires careful control |
| Acid-catalyzed amination (related systems) | Chloropyrimidines | Acid catalyst, amines | Tunable reaction conditions | Requires optimization for selectivity |
Research Findings and Notes
- Temperature control is critical in all methods to avoid over-substitution or formation of diamino by-products.
- Ammonia recycling and solvent recovery can improve cost efficiency in industrial processes.
- Chromatographic separation is often necessary to isolate the desired regioisomer when starting from dichlorinated precursors.
- Acidic hydrolysis steps are used to remove protecting groups or convert intermediates to the final amine.
- The choice of solvent (THF, ethanol, water) affects reaction rates and selectivity.
- Recent patents emphasize environmentally friendly and cost-effective processes by minimizing hazardous reagents and recycling materials.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-6-fluoropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antiviral properties, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Chemical Comparisons
Positional Isomerism
- 4-Chloro-5-fluoropyrimidin-2-amine (): The fluorine at position 5 instead of 6 alters electronic distribution.
- 2-Chloro-6-methylpyrimidin-4-amine (): Chlorine at position 2 and methyl at position 6 highlight how substituent positioning influences steric hindrance and solubility. Methyl groups enhance hydrophobicity, while chlorine at position 2 may direct reactivity toward electrophilic attacks differently .
Substituent Effects
Halogen Variants:
- 6-Bromo-2-chloropyrimidin-4-amine (): Bromine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric bulk and alter bond dissociation energies, impacting cross-coupling reactions .
Functional Group Diversity:
- 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (): The sulfanyl group at position 6 increases molecular weight (255.7 g/mol) and introduces sulfur’s nucleophilic character, which may facilitate thiol-disulfide exchange reactions absent in the fluoro analog .
- 4-Methyl-6-phenylpyrimidin-2-amine (): Aromatic phenyl and methyl groups enhance hydrophobicity, suggesting improved membrane permeability in pharmacokinetic profiles compared to halogenated derivatives .
Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Chloro-6-fluoropyrimidin-2-amine | 4-Cl, 6-F | C₄H₃ClFN₃ | 161.54 | Halogenated, compact structure |
| 4-Chloro-5-fluoropyrimidin-2-amine | 4-Cl, 5-F | C₄H₃ClFN₃ | 161.54 | Positional isomer; altered electronics |
| 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine | 6-Cl, 2-CF₂H | C₅H₅ClF₂N₃ | 192.56 | Enhanced electron-withdrawing effects |
| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine | 4-Cl, 6-SC₆H₄F | C₁₀H₇ClFN₃S | 255.70 | Sulfur-containing; higher molecular weight |
Note: Data compiled from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
